molecular formula C4H9ClFN B1470937 3-(Fluoromethyl)azetidine hydrochloride CAS No. 1642298-59-6

3-(Fluoromethyl)azetidine hydrochloride

Cat. No.: B1470937
CAS No.: 1642298-59-6
M. Wt: 125.57 g/mol
InChI Key: KYBBNISHBZGENY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C4H9ClFN and its molecular weight is 125.57 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Fluoromethyl)azetidine hydrochloride plays a significant role in biochemical reactions, particularly in the preparation of various pharmaceutical compounds . This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, which are investigated for their potential in treating FAP-mediated conditions . The interactions of this compound with these biomolecules are primarily through covalent bonding, which alters the enzymatic activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over extended periods, it may undergo degradation, which can affect its efficacy and potency in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For instance, the compound has been shown to affect the flux of metabolites through glycolytic and oxidative phosphorylation pathways, thereby altering cellular energy production and metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

3-(fluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBBNISHBZGENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.